molecular formula C15H13NO2 B160550 2-Benzoylacetanilide CAS No. 959-66-0

2-Benzoylacetanilide

Cat. No.: B160550
CAS No.: 959-66-0
M. Wt: 239.27 g/mol
InChI Key: XRZDIHADHZSFBB-UHFFFAOYSA-N
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Description

2-Benzoylacetanilide, also known as N-(2-Benzoylphenyl)acetamide, is an aromatic anilide compound with the chemical formula C15H13NO2. It is characterized by its benzoyl and acetamide functional groups. This compound is a white crystalline solid and is extensively employed in scientific research as a model for exploring the structure-activity relationship of various molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-Benzoylacetanilide involves the reaction between ethyl benzoylacetate and aniline. The procedure is as follows :

  • A mixture of 105.7 grams (0.55 moles) of ethyl benzoylacetate and 46.6 grams (0.5 moles) of aniline is placed in a dropping funnel.
  • The column is heated to 135°C, and the reactants are admitted to the column over approximately 15 minutes.
  • Alcohol distills from the column during the addition and collects in a flask.
  • After the reaction, 100 milliliters of xylene is passed through the hot column to rinse out the residual amide.
  • An additional 200 milliliters of xylene is added to the receiver, and the solution is warmed to induce crystallization.
  • The mixture is chilled to 15°C, and the crystalline product is separated by suction filtration and washed with petroleum ether.

The yield of the product is approximately 83-84%, with a melting point of 106-106.5°C.

Industrial Production Methods

Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The use of continuous reactors and optimized reaction conditions ensures high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Benzoylacetanilide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding benzoyl derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the benzoyl and acetamide functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like halogens and alkylating agents are used under various conditions to achieve substitution reactions.

Major Products

    Oxidation: Benzoyl derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzoylacetanilide compounds.

Scientific Research Applications

2-Benzoylacetanilide is extensively employed in scientific research for various applications :

    Chemistry: It serves as a model compound for studying enzyme inhibition and the development of novel enzyme inhibitors.

    Biology: The compound is used in the synthesis of a diverse range of compounds for biological studies.

    Medicine: It is utilized in the development of pharmaceutical intermediates and potential therapeutic agents.

    Industry: The compound finds applications in the synthesis of metallalactam complexes and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    Acetanilide: Similar in structure but lacks the benzoyl group.

    N-Methylacetanilide: Similar but with a methyl group instead of the benzoyl group.

    2,3,4,5,6-Pentabromoaniline: Similar aromatic structure but with bromine substitutions.

Uniqueness

2-Benzoylacetanilide is unique due to its benzoyl and acetamide functional groups, which confer specific chemical reactivity and biological activity. This uniqueness makes it a valuable compound for studying structure-activity relationships and developing enzyme inhibitors .

Properties

IUPAC Name

3-oxo-N,3-diphenylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO2/c17-14(12-7-3-1-4-8-12)11-15(18)16-13-9-5-2-6-10-13/h1-10H,11H2,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRZDIHADHZSFBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CC(=O)NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00242024
Record name 3-Oxo-3-phenylpropionanilide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

29.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47195825
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

959-66-0
Record name β-Oxo-N-phenylbenzenepropanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=959-66-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 3-Oxo-3-phenylpropionanilide
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoylacetanilide
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Record name 3-Oxo-3-phenylpropionanilide
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Record name 3-oxo-3-phenylpropionanilide
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Record name 3-OXO-3-PHENYLPROPIONANILIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the coordination behavior of 2-Benzoylacetanilide with metal ions, and how is this structure characterized?

A1: this compound acts as a ligand, coordinating with metal ions through its oxygen atoms. Research using copper(II) acetate demonstrated that four oxygen atoms from two this compound molecules coordinate a single cupric cation. [] This coordination complex, Cu(L6)2, was characterized using single-crystal X-ray diffraction, revealing a monoclinic crystal structure. [] Interestingly, no copper-carbon or copper-nitrogen bonds were observed in this complex. []

Q2: Does this compound exhibit any interesting photoluminescent properties when complexed with metal ions?

A2: Yes, studies have shown that the complex of this compound with europium ions exhibits photoluminescence in the visible region. [] This luminescence is attributed to efficient energy transfer from the ligand (this compound) to the central europium(III) ion. [] Upon excitation at 395 nm, the complex emits light at specific wavelengths characteristic of europium ion transitions, resulting in a red color as indicated by chromaticity analysis. []

Q3: Are there any studies exploring the potential applications of this compound in materials science?

A3: While the provided research doesn't delve into specific material science applications, the study highlighting the coordination of this compound with various metal ions (bi-, tri-, tetra-, and hexavalent) on a polystyrene support suggests potential in this area. [] This type of immobilization on a solid support could be relevant for catalysis, sensing, or separation technologies. Further research is needed to explore these possibilities fully.

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